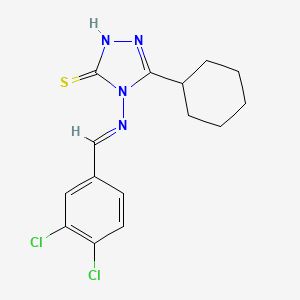

5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

説明

5-シクロヘキシル-4-((3,4-ジクロロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。この化合物は、シクロヘキシル基、ジクロロベンジリデン部分、およびチオール基を持つトリアゾール環の存在によって特徴付けられます。

特性

分子式 |

C15H16Cl2N4S |

|---|---|

分子量 |

355.3 g/mol |

IUPAC名 |

3-cyclohexyl-4-[(E)-(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C15H16Cl2N4S/c16-12-7-6-10(8-13(12)17)9-18-21-14(19-20-15(21)22)11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,20,22)/b18-9+ |

InChIキー |

JHGWJTMLCFEUFR-GIJQJNRQSA-N |

異性体SMILES |

C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)Cl)Cl |

正規SMILES |

C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

準備方法

合成経路と反応条件

5-シクロヘキシル-4-((3,4-ジクロロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、以下のステップが含まれます。

トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体と二硫化炭素を含む環化反応によって合成でき、続いて適切なアルキル化剤が添加されます。

シクロヘキシル基の導入: シクロヘキシル基は、シクロヘキシルハライドを用いた求核置換反応によって導入できます。

ジクロロベンジリデン部分の形成: ジクロロベンジリデン部分は、3,4-ジクロロベンズアルデヒドとアミン誘導体との縮合反応によって導入できます。

工業生産方法

この化合物の工業生産には、より高い収率と純度を達成するために、上記の合成経路の最適化が含まれる場合があります。これには、高度な触媒の使用、反応条件の制御、および再結晶やクロマトグラフィーなどの精製技術が含まれる場合があります。

化学反応の分析

科学研究への応用

化学: より複雑な分子の合成のためのビルディングブロックとして。

生物学: 潜在的な抗菌剤および抗真菌剤として。

医学: がんや感染症などのさまざまな疾患の治療のための潜在的な治療薬として。

産業: 独自の特性を持つ新素材の開発における成分として。

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential antimicrobial and antifungal agent.

Medicine: As a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

Industry: As a component in the development of new materials with unique properties.

作用機序

類似化合物の比較

類似化合物

5-フェニル-4-((3,4-ジクロロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: 構造は似ていますが、シクロヘキシル基の代わりにフェニル基があります。

5-シクロヘキシル-4-((3,4-ジメトキシベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオール: 構造は似ていますが、ジクロロベンジリデン部分の代わりにジメトキシベンジリデン部分があります。

ユニークさ

5-シクロヘキシル-4-((3,4-ジクロロベンジリデン)アミノ)-4H-1,2,4-トリアゾール-3-チオールのユニークさは、官能基の特定の組み合わせにあります。これは、類似の化合物と比較して、ユニークな生物活性と化学反応性を付与する可能性があります。シクロヘキシル基の存在は、その疎水性相互作用を高める可能性があり、ジクロロベンジリデン部分は、分子標的のための追加の結合部位を提供する可能性があります。

類似化合物との比較

Similar Compounds

5-Phenyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a cyclohexyl group.

5-Cyclohexyl-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but with a dimethoxybenzylidene moiety instead of a dichlorobenzylidene moiety.

Uniqueness

The uniqueness of 5-Cyclohexyl-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds. The presence of the cyclohexyl group may enhance its hydrophobic interactions, while the dichlorobenzylidene moiety may provide additional binding sites for molecular targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。